(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a (3-methoxy-phenylamino) group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with (3-Methoxy-phenylamino) Group: The thiophene ring is then subjected to a nucleophilic aromatic substitution reaction with 3-methoxyaniline under basic conditions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and the Friedel-Crafts acylation, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the (3-methoxy-phenylamino) moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The (3-methoxy-phenylamino) group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-phenylamino)-benzeneacetic acid: Similar structure but with a benzene ring instead of a thiophene ring.
(3-Methoxy-phenylamino)-furan-2-yl-acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-5-2-4-9(8-10)14-12(13(15)16)11-6-3-7-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKMMHCJKEMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.